molecular formula C25H26N2O5S B11407287 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11407287
M. Wt: 466.6 g/mol
InChI Key: QWJFETKSNJIQSF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, oxo, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyridine core, followed by the introduction of the various substituents through reactions such as alkylation, acylation, and nitrile formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be performed in large reactors. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitrile group would yield an amine.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: This compound has a similar methoxyphenyl group but lacks the thiazolo[3,2-a]pyridine core and other functional groups.

    (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-on: This compound shares the dimethoxyphenyl group but has a different core structure.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its complex structure, which includes multiple functional groups and a thiazolo[3,2-a]pyridine core

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C25H26N2O5S/c1-15(2)32-18-8-5-16(6-9-18)19-12-23(28)27-24(20(19)13-26)33-14-25(27,29)17-7-10-21(30-3)22(11-17)31-4/h5-11,15,19,29H,12,14H2,1-4H3

InChI Key

QWJFETKSNJIQSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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